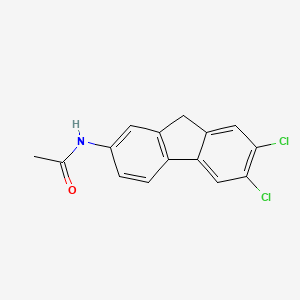
N-(6,7-dichloro-9H-fluoren-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6,7-dichloro-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H11Cl2NO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two chlorine atoms at the 6 and 7 positions of the fluorene ring and an acetamide group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dichloro-9H-fluoren-2-yl)acetamide typically involves the chlorination of fluorene followed by acetamidation. One common method involves the reaction of 6,7-dichlorofluorene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6,7-dichloro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(6,7-dichloro-9H-fluoren-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex fluorene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(6,7-dichloro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in microbial cells. In cancer research, the compound may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylaminofluorene: A related compound with similar structural features but without the chlorine atoms.
2,7-Dichloro-9H-fluorene: A precursor in the synthesis of N-(6,7-dichloro-9H-fluoren-2-yl)acetamide.
Fluorenone Derivatives: Compounds derived from the oxidation of fluorene.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and the acetamide group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
92428-55-2 |
|---|---|
Molekularformel |
C15H11Cl2NO |
Molekulargewicht |
292.2 g/mol |
IUPAC-Name |
N-(6,7-dichloro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H11Cl2NO/c1-8(19)18-11-2-3-12-9(5-11)4-10-6-14(16)15(17)7-13(10)12/h2-3,5-7H,4H2,1H3,(H,18,19) |
InChI-Schlüssel |
FEQLVSBYPWQAQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC(=C(C=C3C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


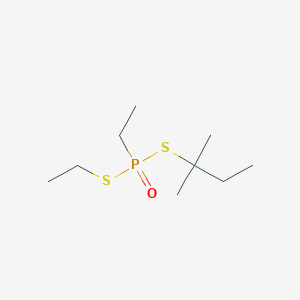
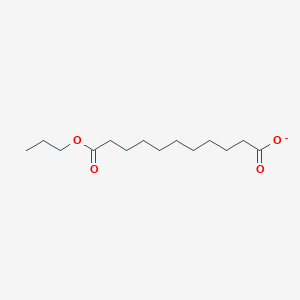
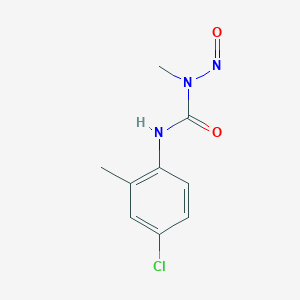
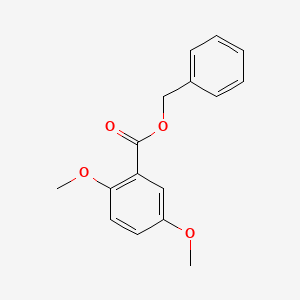
![5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14350170.png)
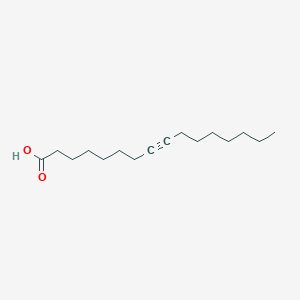

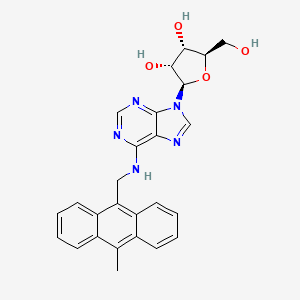
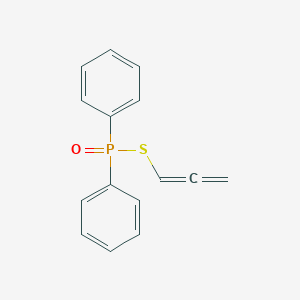
![2-[(Furan-2-yl)methyl]benzene-1,3,5-triol](/img/structure/B14350204.png)
![N-[(Trimethylsilyl)methyl]nitrous amide](/img/structure/B14350211.png)

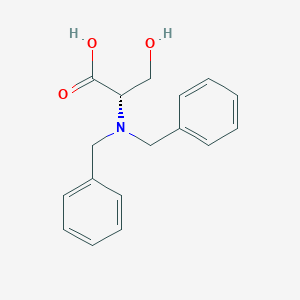
![4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B14350237.png)
